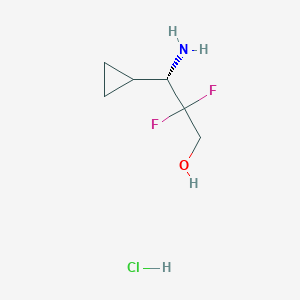
(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol;hydrochloride, also known as D-Cycloserine, is an antibiotic used to treat tuberculosis. However, it has also been studied for its potential use in treating anxiety disorders and other psychiatric conditions.
科学的研究の応用
Catalytic 1,3-Difunctionalization via Oxidative C-C Bond Activation
Research demonstrates a strategy for the 1,3-difunctionalization of cyclopropanes, including the synthesis of 1,3-diamines and 1,3-amino alcohols, through aryl iodine(I-III) catalysis. This approach emphasizes the creation of molecules with specific configurations and functionalities, similar to "(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol;hydrochloride," indicating its potential for generating complex molecular shapes and enhancing molecular interactions (Banik, Mennie, & Jacobsen, 2017).
Trifluoromethylation of Aryl Chlorides
The incorporation of trifluoromethyl groups into molecules is highlighted for its significance in pharmaceutical and agrochemical compound design. This research underlines the electron-withdrawing capacity of fluorinated groups, which could relate to the properties of "(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol;hydrochloride" in modifying organic molecules for enhanced biological activity (Cho et al., 2010).
Optical and Dielectric Properties of Polyimide Thin Films
This study explores the impact of trifluoromethyl and ether groups on the optical properties of fluorinated polyimides. The research could provide a foundational understanding of how fluorinated compounds, similar to "(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol;hydrochloride," affect material properties, potentially guiding applications in materials science (Jang et al., 2007).
Synthesis and Characterization of Organotin(IV) Complexes
The synthesis and investigation of organotin(IV) complexes for potential anticancer drug applications exemplify the versatility of compounds with specific functional groups. This research might suggest avenues for the use of "(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol;hydrochloride" in the development of new therapeutic agents (Basu Baul et al., 2009).
Ring-Opening 1,3-Dichlorination of Donor-Acceptor Cyclopropanes
The study of ring-opening reactions of cyclopropanes leading to chlorinated products underlines the chemical reactivity of cyclopropyl-containing compounds. Such reactions are central to synthesizing molecules with desired functionalities and configurations, providing insight into the potential reactivity and applications of "(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol;hydrochloride" (Garve, Barkawitz, Jones, & Werz, 2014).
特性
IUPAC Name |
(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8,3-10)5(9)4-1-2-4;/h4-5,10H,1-3,9H2;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSFJPVZJQSEQU-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(CO)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C(CO)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

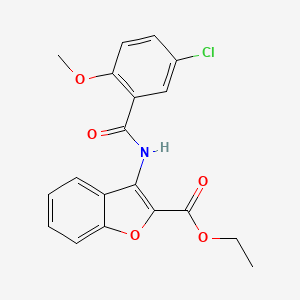
![N-(2-chlorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2664234.png)
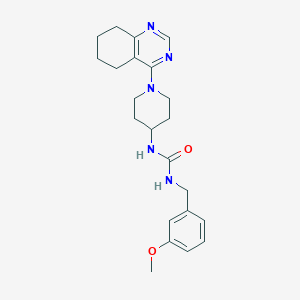
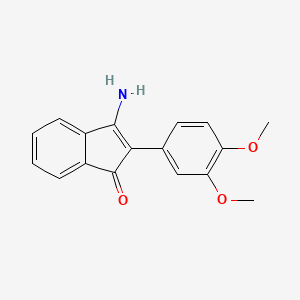
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2664239.png)
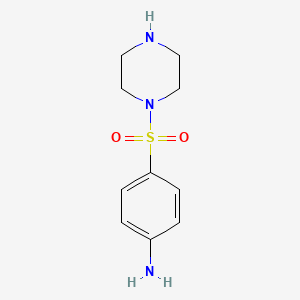
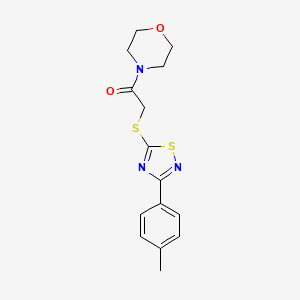
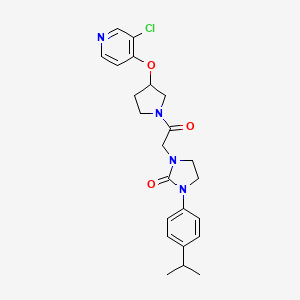

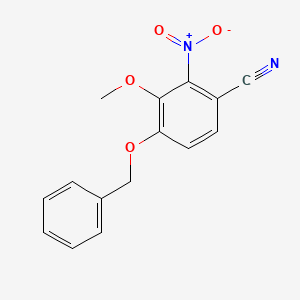
![benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2664250.png)
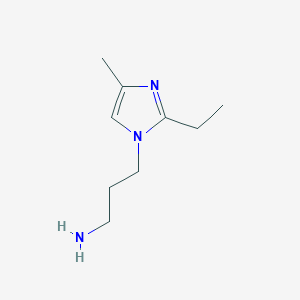
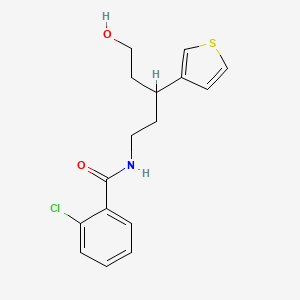
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2664254.png)